3-(2-methylphenyl)-2,5-dihydro-1H-pyrrole
Description
3-(2-Methylphenyl)-2,5-dihydro-1H-pyrrole is a heterocyclic compound featuring a partially saturated pyrrole core (2,5-dihydro-1H-pyrrole) substituted at the 3-position with a 2-methylphenyl group. This compound is of interest in medicinal chemistry due to structural similarities with bioactive scaffolds, such as ABCC2 inhibitors studied in related analogs .
Molecular Formula: C₁₁H₁₃N
Molecular Weight: ~159.23 g/mol (calculated).
Key Features:
- The 2-methylphenyl substituent provides moderate electron-donating effects (via methyl induction) and steric bulk at the ortho position.
- The dihydro-pyrrole core may enhance solubility compared to fully aromatic analogs due to reduced planarity.
Properties
Molecular Formula |
C11H13N |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-(2-methylphenyl)-2,5-dihydro-1H-pyrrole |
InChI |
InChI=1S/C11H13N/c1-9-4-2-3-5-11(9)10-6-7-12-8-10/h2-6,12H,7-8H2,1H3 |
InChI Key |
PNSOVQAWTULGDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylphenyl)-2,5-dihydro-1H-pyrrole can be achieved through various methods. One common approach involves the reaction of 2-methylphenylhydrazine with an appropriate ketone or aldehyde under acidic conditions. This reaction typically proceeds via the formation of a hydrazone intermediate, which then undergoes cyclization to form the desired pyrrole compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)-2,5-dihydro-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the 2-methylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring or the 2-methylphenyl group.
Scientific Research Applications
Scientific Research Applications of 3-(2-methylphenyl)-2,5-dihydro-1H-pyrrole
This compound is a pyrrole derivative with diverse applications in chemistry, biology, and industry. Its unique structural features contribute to its chemical reactivity and biological activity, making it a valuable compound in scientific research.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation: Forms corresponding pyrrole derivatives using oxidizing agents like potassium permanganate and chromium trioxide.
- Reduction: Forms dihydropyrrole derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: Undergoes electrophilic and nucleophilic substitution reactions at the pyrrole ring or the 2-methylphenyl group using reagents like halogens, alkyl halides, and nucleophiles.
The specific products of these reactions depend on the reagents and conditions used; oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution can introduce functional groups onto the pyrrole ring or the 2-methylphenyl group.
Applications
This compound is used as a building block in synthesizing complex heterocyclic compounds, studying biological pathways and enzyme interactions, and producing specialty chemicals and materials.
Biological Activities
Pyrrole derivatives have demonstrated promising biological activities:
- Antimicrobial Activity: Pyrrole derivatives have shown antibacterial properties against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL.
- Anti-inflammatory Activity: These derivatives can inhibit pro-inflammatory cytokine production in human peripheral blood mononuclear cells (PBMCs), potentially treating inflammatory diseases. Certain compounds strongly inhibit interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
- Anticancer Potential: Pyrrole derivatives have shown efficacy against cancer cell lines, including liver (HEPG2) and breast (MCF7) cancer cells, inducing apoptosis and inhibiting cell proliferation.
Mechanism of Action
The mechanism of action of 3-(2-methylphenyl)-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The target compound’s substituent is at the pyrrole’s C3, whereas 2-benzyl analogs (e.g., 4au, 4am) have substitutions at C2 .
- Electronic Effects :
- Core Saturation : The dihydro-pyrrole core (partial saturation) may increase flexibility compared to fully aromatic pyrroles.
Physicochemical Properties
Notes:
- Methoxy groups improve solubility compared to methyl or chloro substituents.
- The dihydro-pyrrole core enhances solubility relative to fully aromatic systems.
Implications for Target Compound :
Biological Activity
3-(2-methylphenyl)-2,5-dihydro-1H-pyrrole is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound is characterized by a pyrrole ring substituted with a 2-methylphenyl group. Its molecular formula is CHN, with a molecular weight of approximately 195.69 g/mol. The unique structure contributes to its interaction with various biological targets, influencing its activity in medicinal chemistry.
Pharmacological Properties
Research indicates that this compound exhibits several promising biological activities:
1. Antimicrobial Activity
Studies have shown that derivatives of pyrrole compounds possess significant antibacterial properties. For instance, pyrrole derivatives have been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating effective minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .
2. Anti-inflammatory Activity
Pyrrole derivatives, including those related to this compound, have been reported to inhibit pro-inflammatory cytokine production in human peripheral blood mononuclear cells (PBMCs). Notably, certain compounds exhibited strong inhibition of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating potential therapeutic applications in inflammatory diseases .
3. Anticancer Potential
The anticancer activity of pyrrole derivatives has also been explored. Compounds related to this compound have shown efficacy against various cancer cell lines, including liver (HEPG2) and breast (MCF7) cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can alter enzyme activity or receptor signaling pathways, leading to the observed pharmacological effects. For example, the inhibition of pro-inflammatory cytokines suggests a modulatory effect on immune response pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrrole derivatives:
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various pyrrole derivatives against clinical isolates and found that certain compounds exhibited potent activity against resistant strains .
- Anti-inflammatory Effects : Research involving PBMC cultures demonstrated that specific pyrrole derivatives significantly reduced cytokine levels in response to inflammatory stimuli, highlighting their potential use in treating inflammatory conditions .
- Anticancer Activity : In vitro studies on cancer cell lines revealed that some pyrrole derivatives could effectively induce apoptosis and inhibit tumor growth, suggesting their potential as chemotherapeutic agents .
Data Table: Biological Activities of Pyrrole Derivatives
Q & A
Q. What are the recommended synthetic routes for 3-(2-methylphenyl)-2,5-dihydro-1H-pyrrole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization reactions or coupling of pre-functionalized pyrrole precursors. For example, analogous derivatives are prepared using acid-catalyzed cyclization (e.g., with benzoyl chlorides) or base-assisted methods . Optimization involves adjusting temperature (e.g., reflux conditions), catalyst loading (e.g., Lewis acids), and solvent polarity. For instance, yields of 23–63% are reported for similar pyrrole derivatives by varying stoichiometry and reaction time .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.0–2.5 ppm), and NH protons (δ ~12.5 ppm in DMSO-d6) .
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and NH (3200–3400 cm⁻¹) confirm the pyrrole ring .
- HRMS : Molecular ion peaks (e.g., m/z 402.2 for analogous compounds) validate the molecular formula .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXS (for solution) provides precise bond lengths, angles, and torsional conformations . For example, crystal structures of related compounds (e.g., 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione) reveal dihedral angles between substituents and the pyrrole core, aiding in steric/electronic analysis .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Tautomerism : Dynamic NMR or variable-temperature studies can distinguish between enol-imine and keto-amine tautomers .
- Impurity Analysis : Use 2D NMR (e.g., COSY, HSQC) to isolate signals from byproducts .
- Solvent Effects : Compare spectra in polar (DMSO) vs. non-polar (CDCl₃) solvents to assess hydrogen bonding interactions .
Q. What is the electronic and steric impact of the 2-methylphenyl substituent on reactivity and physical properties?
- Methodological Answer :
- Steric Effects : The ortho-methyl group increases steric hindrance, potentially slowing electrophilic substitution reactions .
- Electronic Effects : The methyl group donates electron density via hyperconjugation, stabilizing the pyrrole ring and altering redox potentials .
- Physical Properties : Substituents influence boiling points (e.g., 2,5-dihydro-1H-pyrrole derivatives have boiling points ~100–150°C) and solubility in organic solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
